3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
This compound is a hybrid heterocyclic molecule featuring:
- A pyrazine-2-carbonitrile core, known for its electron-withdrawing properties and role in medicinal chemistry.
- An acetylated pyrimidinone moiety (4,5-dimethyl-6-oxopyrimidin-1(6H)-yl), contributing to solubility and π-π stacking capabilities.
Properties
IUPAC Name |
3-[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-11-12(2)21-10-23(17(11)25)9-15(24)22-6-3-13(8-22)26-16-14(7-18)19-4-5-20-16/h4-5,10,13H,3,6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSFXWBDJYLPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=NC=CN=C3C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile generally involves multi-step organic synthesis processes. Key steps include:
Synthesis of the pyrimidine ring via condensation reactions.
Formation of the pyrazine ring.
Introduction of substituent groups through specific reactions such as nucleophilic substitution or acylation.
Industrial Production Methods: : Industrial production methods include large-scale organic synthesis techniques that ensure high yield and purity of the product. These methods often involve automated reactors and continuous flow processes to maintain consistent reaction conditions and optimal production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions to form corresponding oxides.
Reduction: : Reduction reactions typically target specific functional groups within the molecule.
Substitution: : Various substituents can be introduced or replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: : Halogenated compounds, alkylating agents.
Major Products: : Depending on the reaction conditions and reagents, the compound can form various derivatives with modified chemical properties, enhancing its utility in different applications.
Scientific Research Applications
3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has diverse applications in:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Its derivatives are studied for potential biological activities and therapeutic applications.
Medicine: : Explored for its potential as a pharmacologically active compound.
Industry: : Utilized in the manufacture of specialized materials and chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : It may target enzymes, receptors, or other biomolecules, depending on its structural modifications.
Pathways Involved: : The exact pathways vary based on its application but generally involve key biochemical pathways influenced by its chemical structure.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share structural motifs (e.g., carbonitrile groups, pyrimidine/pyrazine cores) and are compared in Table 1.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Physicochemical and Electronic Properties
- Solubility: The acetylated pyrimidinone in the target compound may enhance aqueous solubility compared to purely aromatic analogues (e.g., 11a ).
- Electron-Withdrawing Effects : The pyrazine-2-carbonitrile group in the target compound is more electron-deficient than pyrimidine-5-carbonitriles (e.g., 2e ), influencing reactivity in nucleophilic substitutions.
- Hydrogen Bonding : The pyrrolidin-3-yloxy linker provides hydrogen-bond acceptors, a feature absent in rigid planar systems like 6X9 .
Key Distinctions :
- Superior conformational flexibility vs. rigid thiazolo-pyrimidines .
- Enhanced solubility vs. alkyl-substituted pyrazolo-pyrimidines .
- Broader hydrogen-bonding capacity vs. hydrazinyl-dihydropyrimidines .
This analysis underscores the importance of hybrid heterocyclic design in modulating physicochemical and biological properties.
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